molecular formula C12H17ClN4O2S B11027880 4-chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

4-chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

Cat. No.: B11027880
M. Wt: 316.81 g/mol
InChI Key: VJZYWYBAEAPGJH-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a chemical compound with a complex structure. Let’s break it down:

    4-Chloro: Indicates the presence of a chlorine atom at the 4-position of the benzene ring.

    N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl): Refers to the substituent attached to the nitrogen atom. It consists of a 5-propyl-1,4,5,6-tetrahydro-1,3,5-triazine ring.

    Benzenesulfonamide: The sulfonamide group (-SO₂NH₂) is attached to the benzene ring.

Preparation Methods

Synthetic Routes:: The compound can be synthesized using conventional methods or microwave irradiation. The latter offers advantages in terms of shorter reaction times, higher purity, and better yields .

Reaction Conditions::

    Conventional Method: The reaction involves treating cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4-aminobenzoic acid. Esterification of the resulting 4-aminobenzoic acid moiety yields methyl ester analogues.

    Microwave Irradiation: Similar to the conventional method but with faster reaction times and improved product quality.

Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions need further investigation.

Scientific Research Applications

4-Chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide has diverse applications:

    Antimicrobial Activity: It exhibits promising antimicrobial activity against Staphylococcus aureus and Escherichia coli.

    Biological Research: Researchers explore its potential in biology due to its unique structure.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, further research could reveal its distinct features and highlight its uniqueness.

Properties

Molecular Formula

C12H17ClN4O2S

Molecular Weight

316.81 g/mol

IUPAC Name

4-chloro-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide

InChI

InChI=1S/C12H17ClN4O2S/c1-2-7-17-8-14-12(15-9-17)16-20(18,19)11-5-3-10(13)4-6-11/h3-6H,2,7-9H2,1H3,(H2,14,15,16)

InChI Key

VJZYWYBAEAPGJH-UHFFFAOYSA-N

Canonical SMILES

CCCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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